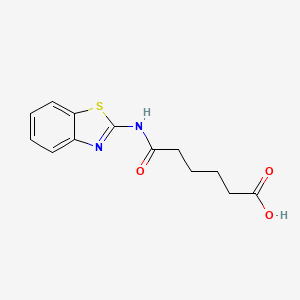

5-(Benzothiazol-2-ylcarbamoyl)-pentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzothiazoles are a class of heterocyclic compounds that have a bicyclic structure, consisting of the fusion of a benzene ring and a thiazole ring . They are known to exhibit a wide range of biological properties including anticancer, antimicrobial, and antidiabetic, anticonvulsant, anti-inflammatory, antiviral, antitubercular activities .

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . The synthesis of 2-arylbenzothiazole can be achieved using 2-aminothiophenol and substituted aldehydes as substrates with different catalysts .Molecular Structure Analysis

The molecular structure of benzothiazoles is based on structures generated from information available in ECHA’s databases . The benzothiazole ring system was originally found in various marine and terrestrial natural compounds .Chemical Reactions Analysis

Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . The development of synthetic processes is undoubtedly one of the most significant problems facing researchers .Physical And Chemical Properties Analysis

Benzothiazole is a colorless, slightly viscous liquid with a melting point of 2°C and a boiling point of 227-228°C .Scientific Research Applications

Anti-Tuberculosis Activity

Benzothiazole derivatives have shown promising results in the fight against tuberculosis (TB). The compound’s efficacy against Mycobacterium tuberculosis has been highlighted in recent studies, where new benzothiazole-based anti-tubercular compounds exhibited significant inhibitory concentrations compared to standard reference drugs . The synthesis of these derivatives often involves various synthetic pathways, including diazo-coupling and Knoevenagel condensation, which are crucial for developing potent inhibitors with enhanced anti-tubercular activity .

Anti-Cancer Applications

The benzothiazole moiety is a key player in medicinal chemistry due to its extensive range of biological activities, including anti-cancer properties . Benzothiazoles are involved in the synthesis of compounds that show potential as anti-cancer agents, targeting various cancer cell lines and contributing to the development of new therapeutic strategies .

Enzyme Inhibition

Benzothiazole compounds are known to act as enzyme inhibitors, playing a significant role in the development of pharmaceuticals . Their ability to inhibit specific enzymes makes them valuable in the study of disease mechanisms and the creation of drugs that can modulate enzymatic activity to treat various conditions .

Fluorescence Materials

The structural features of benzothiazole derivatives make them suitable for use in fluorescence materials . Their luminescent properties are leveraged in the design of imaging reagents and other applications where fluorescence is required, such as biological markers and probes .

Electroluminescent Devices

Benzothiazole derivatives contribute to the field of electroluminescent devices due to their ability to emit light when an electric current is applied . This property is utilized in the development of new types of displays and lighting systems, offering energy-efficient alternatives to traditional light sources .

Green Chemistry Synthesis

The synthesis of benzothiazole compounds is closely related to green chemistry principles, aiming to reduce the environmental impact of chemical processes . Advances in the synthesis of benzothiazoles from sustainable raw materials and through eco-friendly methods are a testament to the compound’s role in promoting environmentally conscious practices in scientific research .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

6-(1,3-benzothiazol-2-ylamino)-6-oxohexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c16-11(7-3-4-8-12(17)18)15-13-14-9-5-1-2-6-10(9)19-13/h1-2,5-6H,3-4,7-8H2,(H,17,18)(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUIGXJGQENXXEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)CCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Benzothiazol-2-ylcarbamoyl)-pentanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Bromophenyl)amino]-5-phenylcyclohex-2-en-1-one](/img/structure/B2970348.png)

![3-[(4-Fluorobenzyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2970354.png)

![1-(4-cyclopropanecarbonylpiperazin-1-yl)-2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]ethan-1-one](/img/structure/B2970355.png)

![(E)-N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-2-phenylethenesulfonamide](/img/structure/B2970358.png)

![2-(3,4-dimethoxyphenyl)-3-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-indole](/img/structure/B2970359.png)

![N-[2-(4-chlorophenyl)ethyl]-2-({5-[(4-ethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2970360.png)

![Ethyl 2-methyl-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2970361.png)

![2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2970363.png)

![2,4-dichloro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B2970368.png)